3-(2-Chloro-6-methylpyrimidin-4-yl)-4-isopropyl-1,3-oxazolidin-2-one
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Overview
Description
®-3-(2-Chloro-6-methyl-4-pyrimidinyl)-4-isopropyl-2-oxazolidinone is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrimidine ring substituted with chlorine and methyl groups, an isopropyl group, and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-Chloro-6-methyl-4-pyrimidinyl)-4-isopropyl-2-oxazolidinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.
Chlorination and Methylation:
Oxazolidinone Ring Formation: The oxazolidinone ring can be formed through a cyclization reaction involving an amino alcohol and a carbonyl compound under acidic conditions.
Isopropyl Group Introduction: The isopropyl group can be introduced via alkylation reactions using isopropyl halides.
Industrial Production Methods
Industrial production of ®-3-(2-Chloro-6-methyl-4-pyrimidinyl)-4-isopropyl-2-oxazolidinone may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
®-3-(2-Chloro-6-methyl-4-pyrimidinyl)-4-isopropyl-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxazolidinone derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
®-3-(2-Chloro-6-methyl-4-pyrimidinyl)-4-isopropyl-2-oxazolidinone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-3-(2-Chloro-6-methyl-4-pyrimidinyl)-4-isopropyl-2-oxazolidinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-3-(2-Chloro-4-pyrimidinyl)-4-isopropyl-2-oxazolidinone: Similar structure but lacks the methyl group on the pyrimidine ring.
®-3-(2-Methyl-4-pyrimidinyl)-4-isopropyl-2-oxazolidinone: Similar structure but lacks the chlorine atom on the pyrimidine ring.
®-3-(2-Chloro-6-methyl-4-pyrimidinyl)-4-methyl-2-oxazolidinone: Similar structure but has a methyl group instead of an isopropyl group.
Uniqueness
®-3-(2-Chloro-6-methyl-4-pyrimidinyl)-4-isopropyl-2-oxazolidinone is unique due to the specific combination of substituents on the pyrimidine and oxazolidinone rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2-chloro-6-methylpyrimidin-4-yl)-4-propan-2-yl-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-6(2)8-5-17-11(16)15(8)9-4-7(3)13-10(12)14-9/h4,6,8H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHPPZCNOWLVCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)N2C(COC2=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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